(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC13863715
Molecular Formula: C14H15IO3
Molecular Weight: 358.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15IO3 |
|---|---|
| Molecular Weight | 358.17 g/mol |
| IUPAC Name | (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15IO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 |
| Standard InChI Key | ZOVVCXXJEWJZKP-ZJUUUORDSA-N |
| Isomeric SMILES | C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2I)C(=O)O |
| SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O |
| Canonical SMILES | C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s IUPAC name, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reflects its precise stereochemical configuration. Key structural elements include:
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A cyclopentane ring with substituents at the 1- and 3-positions.
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A 2-oxoethyl bridge connecting the cyclopentane ring to a 2-iodophenyl group.
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A carboxylic acid functional group at the 1-position of the cyclopentane ring.
Stereochemical Configuration
The (1S,3R) configuration dictates the spatial arrangement of substituents, influencing molecular interactions with biological targets. The cis orientation of the carboxylic acid and oxoethyl groups enhances conformational rigidity, potentially improving binding affinity to hydrophobic pockets in proteins .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 733740-42-6 | |
| Molecular Formula | C₁₄H₁₅IO₃ | |
| Molecular Weight | 358.17 g/mol | |
| SMILES Notation | C1CC@@HC(=O)O | |
| InChIKey | ZOVVCXXJEWJZKP-ZJUUUORDSA-N |
Physicochemical Properties
The compound’s properties are influenced by its iodophenyl group and carboxylic acid functionality:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 54.4 Ų |
| Rotatable Bond Count | 4 |
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Solubility: Low aqueous solubility due to the hydrophobic iodophenyl group; soluble in polar aprotic solvents (e.g., DMSO).
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pKa: Estimated at 4.67 ± 0.40, consistent with carboxylic acid dissociation .
Comparative Analysis with Structural Isomers
The positional isomer 3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-43-7) differs in iodophenyl substitution, leading to distinct properties :
Table 3: Isomer Comparison
| Property | 2-Iodo Isomer | 3-Iodo Isomer |
|---|---|---|
| Boiling Point | 482.7±20.0 °C (Predicted) | 482.7±20.0 °C (Predicted) |
| Density | 1.627±0.06 g/cm³ | 1.627±0.06 g/cm³ |
| pKa | 4.67±0.40 | 4.67±0.40 |
Despite similar bulk properties, the 2-iodo isomer’s steric profile may favor stronger target engagement due to reduced steric hindrance .
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